molecular formula C13H15N5O2 B11847875 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11847875
M. Wt: 273.29 g/mol
InChI Key: ORNIBVKGHFIQST-UHFFFAOYSA-N
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Description

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains a piperidine ring, a pyrazine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step proceduresThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to minimize waste and maximize efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

1-(3-piperidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-8-18(9-16-10)12-11(14-4-5-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20)

InChI Key

ORNIBVKGHFIQST-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O

Origin of Product

United States

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